molecular formula C11H17N3 B11811932 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine

4-Methyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11811932
M. Wt: 191.27 g/mol
InChI Key: QHSDUGNVIXDLOQ-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 It is a derivative of pyridine and piperidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 4-methyl-2-nitropyridine with piperidine under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and amination. The crude product is then purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

4-Methyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-8-6-11(12)14-7-9(8)10-4-2-3-5-13-10/h6-7,10,13H,2-5H2,1H3,(H2,12,14)

InChI Key

QHSDUGNVIXDLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2)N

Origin of Product

United States

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